molecular formula C10H11NO3S B2711052 2-[(1-Carbamoylethyl)sulfanyl]benzoic acid CAS No. 949240-61-3

2-[(1-Carbamoylethyl)sulfanyl]benzoic acid

Cat. No.: B2711052
CAS No.: 949240-61-3
M. Wt: 225.26
InChI Key: INPZSIQXDTVYPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Carbamoylethyl)sulfanyl]benzoic acid typically involves the reaction of benzoic acid derivatives with thiol-containing compounds under specific conditions. One common method includes the reaction of 2-mercaptobenzoic acid with an appropriate carbamoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors and large-scale batch processes. These methods ensure high yield and purity of the compound, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

2-[(1-Carbamoylethyl)sulfanyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(1-Carbamoylethyl)sulfanyl]benzoic acid is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-[(1-Carbamoylethyl)sulfanyl]benzoic acid involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. For example, it may inhibit enzymes involved in inflammation, leading to its potential anti-inflammatory effects.

Comparison with Similar Compounds

2-[(1-Carbamoylethyl)sulfanyl]benzoic acid can be compared with other similar compounds, such as:

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound .

Properties

IUPAC Name

2-(1-amino-1-oxopropan-2-yl)sulfanylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3S/c1-6(9(11)12)15-8-5-3-2-4-7(8)10(13)14/h2-6H,1H3,(H2,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPZSIQXDTVYPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)SC1=CC=CC=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.